molecular formula C17H20N4O3 B2704460 4-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)butanoic acid CAS No. 919016-38-9

4-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)butanoic acid

Numéro de catalogue: B2704460
Numéro CAS: 919016-38-9
Poids moléculaire: 328.372
Clé InChI: MRCFIUXRXYDGIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)butanoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a furylmethyl group, dimethyl substitutions, and a pyrrolopyrimidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a nucleophilic substitution reaction.

    Dimethyl Substitution: The dimethyl groups are added via alkylation reactions.

  • **Attachment of the Butano

Activité Biologique

The compound 4-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)butanoic acid , often referred to in the literature as a pyrrolo-pyrimidine derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a furan substituent and an amino butanoic acid moiety. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models. In vivo studies demonstrated that these compounds could effectively reduce tumor size in xenograft models while maintaining tolerable toxicity levels .

Enzyme Inhibition

This compound has been shown to selectively inhibit specific kinases involved in cancer signaling pathways. For example, it has been reported to inhibit protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. The selectivity for PKB over other kinases such as PKA (protein kinase A) was noted to be significant, suggesting a targeted mechanism of action that could reduce off-target effects .

The proposed mechanism involves the binding of the compound to the ATP-binding site of PKB, thereby preventing its activation and subsequent downstream signaling that leads to tumor growth and survival. This interaction was confirmed through various biochemical assays that measured enzyme activity in the presence of the compound.

Case Studies

  • In Vivo Studies on Tumor Xenografts :
    • A study involving human tumor xenografts in nude mice demonstrated that treatment with the compound led to a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to modulate biomarkers associated with PKB signaling pathways .
  • Selectivity Profiling :
    • A comprehensive kinome profiling study assessed the selectivity of the compound against a panel of 22 kinases. Results indicated that it primarily inhibited PKB and had minimal activity against other kinases, reinforcing its potential as a targeted therapeutic agent .

Data Tables

Activity IC50 Value (nM) Selectivity
PKB Inhibition15High (28-fold over PKA)
Tumor Growth InhibitionN/ASignificant

Propriétés

IUPAC Name

4-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-12(2)21(9-13-5-4-8-24-13)17-15(11)16(19-10-20-17)18-7-3-6-14(22)23/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,22,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFIUXRXYDGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCC(=O)O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.